2-(Ethenyloxy)benzaldehyde
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Overview
Description
2-(Ethenyloxy)benzaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of benzaldehyde, where the hydrogen atom on the benzene ring is replaced by an ethenyloxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of salicylaldehyde with an appropriate alkylating agent under basic conditions. For example, salicylaldehyde can be reacted with bromoethane in the presence of a base such as potassium carbonate or sodium tert-butoxide in a solvent like dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: The major product is 2-(Ethenyloxy)benzoic acid.
Reduction: The major product is 2-(Ethenyloxy)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted benzaldehydes can be formed.
Scientific Research Applications
2-(Ethenyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)benzaldehyde involves its interaction with cellular macromolecules. It can bind to proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular redox homeostasis and antioxidation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the ethenyloxy group.
2-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an ethenyloxy group.
2-Methoxybenzaldehyde: Contains a methoxy group instead of an ethenyloxy group
Uniqueness
2-(Ethenyloxy)benzaldehyde is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where the ethenyloxy functionality is required .
Properties
CAS No. |
31600-76-7 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-ethenoxybenzaldehyde |
InChI |
InChI=1S/C9H8O2/c1-2-11-9-6-4-3-5-8(9)7-10/h2-7H,1H2 |
InChI Key |
SEJQTMLOJOWUKH-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=C1C=O |
Origin of Product |
United States |
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